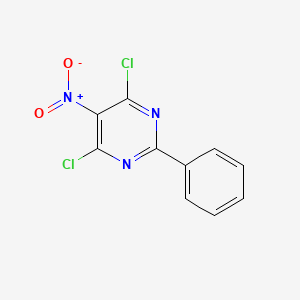

4,6-Dichloro-5-nitro-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-5-nitro-2-phenylpyrimidine is a useful research compound. Its molecular formula is C10H5Cl2N3O2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4,6-Dichloro-5-nitro-2-phenylpyrimidine exhibits significant biological activities that make it a candidate for further research in pharmacology.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, demonstrate potent anti-inflammatory properties. For instance, compounds structurally related to this pyrimidine have shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. In vitro assays revealed that certain derivatives had IC50 values comparable to the standard anti-inflammatory drug celecoxib .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In a study evaluating various pyrimidine derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, some were found to significantly inhibit tumor growth and angiogenesis in mouse models of melanoma. Specifically, certain derivatives demonstrated over 100-fold potency compared to reference compounds . This suggests that this compound may play a role in developing new cancer therapies.

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment and anti-inflammatory uses.

Antimicrobial Activity

Research has suggested that certain pyrimidine derivatives possess antimicrobial properties. The presence of chlorine and nitro groups enhances their activity against various pathogens, making them suitable candidates for developing new antibiotics .

Agrochemical Applications

In addition to pharmaceutical applications, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives have been utilized in formulating herbicides and pesticides due to their efficacy in inhibiting plant growth and pest proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anti-inflammatory Study : A murine model demonstrated that treatment with a derivative of this compound significantly reduced pro-inflammatory cytokines in arthritic conditions.

- Anticancer Efficacy : In ovarian cancer xenograft models, administration of related pyrimidine compounds resulted in marked tumor regression and improved survival rates compared to controls.

- Agrochemical Application : Field trials showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group (position 5) and phenyl ring (position 2). Reactions typically proceed under mild conditions with amines, alkoxides, or thiols.

Mechanistic Notes :

-

Displacement at C4 and C6 follows an SNAr (aromatic nucleophilic substitution) pathway, facilitated by resonance stabilization of the Meisenheimer intermediate .

-

Steric hindrance from the phenyl group at C2 directs substitution primarily at C4 and C6 .

Nitro Group Reduction

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions, enabling further functionalization.

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi, 6 hrs | 5-Amino-4,6-dichloro-2-phenylpyrimidine | 90 | |

| SnCl₂/HCl | EtOH, reflux, 3 hrs | 5-Amino-4,6-dichloro-2-phenylpyrimidine | 85 |

Applications :

-

Reduced products serve as intermediates for anticancer and antiviral agents due to enhanced hydrogen-bonding capacity.

Ring Transformations

Under strong nucleophilic conditions, the pyrimidine ring undergoes rearrangements or interconversions.

Example: Reaction with Amide Ions

In liquid ammonia with KNH₂ at −33°C:

-

Initial attack at C6 forms an anionic σ-adduct.

-

Ring-opening via C5–C6 bond cleavage yields a diazabutadiene intermediate.

Key Observations :

-

The phenyl group stabilizes transition states via conjugation, directing ring-opening pathways .

-

Tracer studies (e.g., ¹⁵N labeling) confirm the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism .

Reactivity with Hydrazines

Methylhydrazine reacts anomalously with electron-deficient pyrimidines, leading to methyl group migration or ring contraction.

Substituent Effects :

-

Electron-donating groups (e.g., OCH₃, NMe₂) at C2 suppress anomalous shifts by stabilizing the ring .

Chlorination and Functionalization

Phosphorus oxychloride (POCl₃) efficiently converts hydroxyl groups to chlorides in the presence of catalysts like N,N-dimethylaniline .

| Substrate | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | N,N-Dimethylaniline | 80 |

Propiedades

Número CAS |

68921-91-5 |

|---|---|

Fórmula molecular |

C10H5Cl2N3O2 |

Peso molecular |

270.07 g/mol |

Nombre IUPAC |

4,6-dichloro-5-nitro-2-phenylpyrimidine |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-8-7(15(16)17)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H |

Clave InChI |

SDWYUIVXOJWKKA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.